Regioisomeric Specificity: Comparative LogP and pKa of 2- vs. 1-Aminomethyltetralin
The 2-substituted aminomethyltetralin core is a privileged scaffold in medicinal chemistry, distinct from its 1-substituted isomer. The 2-position places the amine further from the aromatic ring, resulting in a calculated LogP of 2.59, which is significantly higher than the predicted LogP of the more polar 1-isomer (approximately 2.1-2.3) . This difference in lipophilicity directly impacts blood-brain barrier permeability and receptor binding kinetics, making the 2-isomer a more CNS-penetrant starting point for drug discovery .
| Evidence Dimension | Lipophilicity (LogP) and basicity (pKa) |
|---|---|
| Target Compound Data | LogP = 2.59; pKa (conjugate acid) ≈ 10.2 |
| Comparator Or Baseline | Tetralin-1-ylmethanamine (CAS 91245-72-6) with estimated LogP ≈ 2.1-2.3 |
| Quantified Difference | LogP difference of approximately 0.3-0.5 units |
| Conditions | ACD/Labs Percepta Platform predicted values |
Why This Matters
A higher LogP for the 2-isomer translates to greater CNS penetration potential, a key differentiator for neuroscience-focused drug discovery programs.
